N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a naphthalene carboxamide core linked to a methoxyphenylamino and methylpyrimidinylamino moiety. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyaniline with 6-methyl-2-chloropyrimidine to form an intermediate, which is then coupled with 4-aminonaphthalene-1-carboxamide under specific conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: NaOMe, KOtBu, polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties and biological activity.
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
- **4-Formyl-4’,4’'-dimethoxytriphenylamine
Uniqueness
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of a naphthalene carboxamide core with methoxyphenylamino and methylpyrimidinylamino groups. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C29H25N5O2 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C29H25N5O2/c1-19-18-27(31-21-14-16-24(36-2)17-15-21)34-29(30-19)33-23-12-10-22(11-13-23)32-28(35)26-9-5-7-20-6-3-4-8-25(20)26/h3-18H,1-2H3,(H,32,35)(H2,30,31,33,34) |
InChI Key |
ZQSKAEAJJQXZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.